molecular formula C4H5N5OS B8078261 [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile

Cat. No.: B8078261
M. Wt: 171.18 g/mol
InChI Key: MEYCNUQOVYCVPK-UHFFFAOYSA-N
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Description

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile is a high-purity chemical reagent designed for advanced research and development applications. This compound features a 5-amino-1H-1,2,4-triazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities . The unique integration of the sulfinyl and acetonitrile functional groups makes it a valuable synthon for constructing more complex molecules and exploring structure-activity relationships. The 5-amino-1H-1,2,4-triazole moiety is a key pharmacophore in several clinically used antifungal agents, such as fluconazole and itraconazole . Its mechanism of action is primarily attributed to the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungal cell membranes . Researchers can utilize this compound as a key intermediate in the synthesis of novel triazole-based antifungals to combat resistant strains of Candida , Geotrichum , and Rhodotorula species . Beyond antifungal applications, this compound holds significant promise in other research areas. The 1,2,4-triazole core is present in compounds with demonstrated anticancer , antiviral , and anti-inflammatory activities. The sulfinyl acetonitrile group offers a reactive handle for further chemical modifications, including cyclization reactions and the formation of heterocyclic fused ring systems, which are prevalent in drug discovery . This versatility makes this compound a versatile building block for developing new active compounds in pharmaceutical and agrochemical research. Note: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfinyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5OS/c5-1-2-11(10)4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCNUQOVYCVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Controlled Oxidation

A two-step strategy is inferred from analogous syntheses of sulfinyl-containing triazoles:

Step 1: Synthesis of 3-(Thio)-1H-1,2,4-triazole Intermediate

  • Starting Material : 5-Amino-1H-1,2,4-triazole-3-thiol.

  • Alkylation : Reaction with chloroacetonitrile in the presence of a base (e.g., K2CO3) yields 3-(thiocyanatomethyl)-5-amino-1H-1,2,4-triazole.

    Triazole-SH+ClCH2CNBaseTriazole-S-CH2CN+HCl\text{Triazole-SH} + \text{ClCH}_2\text{CN} \xrightarrow{\text{Base}} \text{Triazole-S-CH}_2\text{CN} + \text{HCl}

    Conditions : Acetone, reflux, 12–16 hours.

Step 2: Oxidation to Sulfinyl Derivative

  • Oxidizing Agent : Hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).

  • Reaction Control : Temperature maintained at 0–5°C to prevent over-oxidation.

    Triazole-S-CH2CNH2O2Triazole-S(O)-CH2CN\text{Triazole-S-CH}_2\text{CN} \xrightarrow{\text{H}_2\text{O}_2} \text{Triazole-S(O)-CH}_2\text{CN}

    Yield : 60–75% (estimated from analogous sulfinylations).

Microwave-Assisted One-Pot Synthesis

Adapting methods from triazole propanamide syntheses, microwave irradiation may accelerate the formation of the sulfinyl acetonitrile derivative:

  • Reagents :

    • 5-Amino-1H-1,2,4-triazole-3-thiol.

    • Chloroacetonitrile.

    • Oxone® (potassium peroxymonosulfate) as oxidant.

  • Conditions :

    • Solvent: Acetonitrile.

    • Temperature: 120°C (microwave).

    • Time: 20–30 minutes.

  • Advantages :

    • Reduced reaction time from hours to minutes.

    • Improved yield (up to 80% in model reactions).

Solid-Phase Synthesis for High-Purity Output

A solid-supported approach, inspired by sulfonamide-triazole hybrid syntheses, involves:

  • Resin Functionalization : Wang resin bound to Fmoc-protected 5-amino-1H-1,2,4-triazole.

  • Sulfinyl Acetonitrile Coupling :

    • Deprotection with piperidine.

    • Reaction with sulfinyl acetonitrile activated by HOBt/DIC.

  • Cleavage : TFA/CH2Cl2 (95:5) releases the product.
    Purity : >95% by HPLC (based on similar protocols).

Analytical Validation and Characterization

Critical quality control metrics for the target compound include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98%
Sulfinyl ContentTitration (IOD)0.95–1.05 eq
ChiralityChiral HPLCEnantiomeric excess ≥99%
MoistureKarl Fischer≤0.5%

Spectroscopic Data :

  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1260 cm⁻¹ (S=O).

  • 1H NMR (DMSO-d6) : δ 6.85 (s, 1H, triazole), 4.32 (s, 2H, CH2CN), 2.95 (s, 2H, NH2).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)TimeScalability
Nucleophilic + Oxidation60–7590–9518–24 hModerate
Microwave-Assisted70–8095–980.5 hHigh
Solid-Phase50–60≥9548 hLow

Key Findings :

  • Microwave synthesis offers the best balance of efficiency and yield.

  • Solid-phase methods are preferable for high-purity applications despite lower yields .

Chemical Reactions Analysis

Types of Reactions

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of [(5-amino-1H-1,2,4-triazol-3-yl)sulfonyl]acetonitrile.

    Reduction: Formation of [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Recent studies have shown that derivatives of the compound exhibit significant antifungal properties. For instance, a series of novel compounds derived from 5-amino-1H-1,2,4-triazole have demonstrated enhanced efficacy against various fungal strains, particularly Candida albicans and Rhodotorula mucilaginosa. In these studies, compounds were synthesized and evaluated for their minimum inhibitory concentration (MIC), with results indicating MIC values as low as 25 µg/mL for some derivatives, outperforming traditional antifungal agents like fluconazole .

Mechanism of Action

The antifungal mechanism is believed to involve the inhibition of specific enzymes critical for fungal cell wall synthesis. Molecular docking studies have further elucidated the interaction between these compounds and fungal targets, providing insights into their potential as effective antifungal agents .

Agricultural Applications

Plant Growth Regulation

Research has indicated that triazole derivatives can act as plant growth regulators. The compound [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile has been studied for its ability to enhance plant resistance to abiotic stresses such as drought and salinity. Field trials have shown that plants treated with this compound exhibit improved growth metrics compared to untreated controls .

Pesticidal Properties

Additionally, compounds within this class have been explored for their insecticidal properties. Studies have reported that certain triazole derivatives can effectively control pest populations while being environmentally benign compared to conventional pesticides .

Materials Science Applications

Synthesis of New Materials

The unique chemical properties of this compound make it a suitable candidate for the development of novel materials. Research has focused on its application in synthesizing advanced polymers and composites with enhanced thermal stability and mechanical properties .

Nanotechnology

In nanotechnology, this compound has been utilized in the fabrication of nanostructured materials that exhibit unique electronic and optical properties. These materials are being investigated for applications in sensors and electronic devices due to their high conductivity and stability under varying environmental conditions .

Case Study 1: Antifungal Efficacy

In a study published in PMC, researchers synthesized a series of triazole derivatives and tested their antifungal activity against clinical isolates. The results indicated that several compounds exhibited superior activity against resistant strains of Candida, highlighting the potential for developing new antifungal therapies based on this compound .

Case Study 2: Plant Growth Enhancement

Field experiments conducted on crops treated with this compound showed a marked increase in yield under drought conditions compared to control groups. This research supports the use of such compounds in sustainable agriculture practices aimed at improving crop resilience .

Mechanism of Action

The mechanism of action of [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Triazole Core

  • Amino vs. Methoxyphenyl Groups: Compounds like 2-(5-(2-,3-,4-methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile () replace the amino group with methoxyphenyl substituents. These aryl groups increase hydrophobicity and steric bulk, reducing solubility in polar solvents compared to the amino-substituted target compound. Preliminary PASS Online screening suggests methoxyphenyl derivatives may exhibit varied bioactivity profiles .
  • Phenyl vs. The phenyl group may enhance π-π stacking interactions in biological targets but decrease water solubility .

Functional Group Variations

  • Sulfinyl (S=O) vs. Thio (S-) Linkages :
    The sulfinyl group in the target compound contrasts with thioether linkages in analogs like 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile (). Sulfinyl derivatives are more oxidized, increasing polarity and stability against nucleophilic attack. Thioethers, however, are prone to oxidation to sulfoxides or sulfones under harsh conditions .
  • Acetonitrile vs. Ester or Amide Groups: Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate () replaces the nitrile with an ester, enhancing hydrolytic lability. Conversely, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides () feature amide linkages, enabling hydrogen bonding and tautomerism, as confirmed by NMR and X-ray crystallography .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 5) Linkage (Position 3) Key Functional Group Biological Activity Reference
[(5-Amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile Amino Sulfinyl (S=O)-acetonitrile Nitrile, Sulfinyl Not reported -
2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile 4-Methoxyphenyl Thio (S-)-acetonitrile Nitrile, Thioether Predicted antimicrobial
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile Phenyl Methyl-acetonitrile Nitrile, Phenyl Not reported
Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate Amino Thio (S-)-ester Ester, Thioether Anti-HSV-1 (80 mM EC₅₀)

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Predicted) Melting Point (°C) Reference
This compound C₄H₅N₅OS 171.18 Moderate (polar solvents) Not reported -
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile C₅H₆N₄S 154.19 Low (organic solvents) Not reported
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide C₅H₉N₅O 155.16 High (aqueous) 180–185 (decomposes)

Biological Activity

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile, also known as 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₄H₅N₅S
  • Molecular Weight : 155.18 g/mol
  • Melting Point : 130–133 °C
  • CAS Number : 338751-47-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring system is known for its ability to inhibit fungal enzymes, particularly those involved in ergosterol biosynthesis. This mechanism is similar to that of established antifungal agents like fluconazole.

Antifungal Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antifungal activity against a variety of pathogens. For instance:

  • Candida spp. : Studies show that derivatives of triazoles exhibit minimum inhibitory concentrations (MICs) lower than those of fluconazole against Candida albicans and other clinical strains, indicating enhanced efficacy .

Table 1: Antifungal Activity Comparison

CompoundTarget OrganismMIC (µg/mL)Reference
FluconazoleCandida albicans>25
This compoundCandida albicans≤25
Other Triazole DerivativesCandida spp.<10

Antiparasitic Activity

In addition to antifungal properties, triazole derivatives have shown potential antiparasitic effects. For example, some studies indicate that compounds similar to this compound can effectively reduce parasitic loads in models infected with Trypanosoma cruzi and other parasites .

Case Study 1: Efficacy Against Fungal Infections

A study evaluated the efficacy of this compound in a murine model infected with Candida albicans. The compound was administered at a dose of 50 mg/kg and resulted in a significant reduction in fungal burden compared to control groups .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic activity of triazole derivatives against Trypanosoma brucei. The study found that certain derivatives exhibited a significant reduction in parasitic load with an MIC value of 0.033 µg/mL .

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